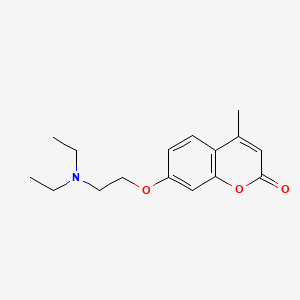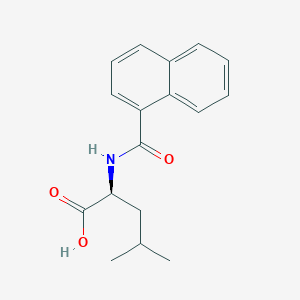
N-(Naphthalene-1-carbonyl)-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Naphthamido)-4-methylpentanoic acid is an organic compound with a molecular formula of C17H19NO3 It is characterized by the presence of a naphthamido group attached to a pentanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Naphthamido)-4-methylpentanoic acid typically involves the reaction of 1-naphthylamine with a suitable carboxylic acid derivative. One common method is the amidation reaction, where 1-naphthylamine reacts with 4-methylpentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of (S)-2-(1-Naphthamido)-4-methylpentanoic acid may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. Purification steps, including recrystallization and chromatography, are employed to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
(S)-2-(1-Naphthamido)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The naphthamido group can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The naphthamido group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthamido derivatives.
科学的研究の応用
(S)-2-(1-Naphthamido)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(1-Naphthamido)-4-methylpentanoic acid involves its interaction with specific molecular targets. The naphthamido group can bind to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 6-(1-Naphthamido)hexanoic acid
- N,N-Dimethyl-1-naphthamide
- N,N-Diethyl-1-naphthamide
Comparison
(S)-2-(1-Naphthamido)-4-methylpentanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the pentanoic acid backbone. This structural difference can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
215301-32-9 |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
(2S)-4-methyl-2-(naphthalene-1-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-11(2)10-15(17(20)21)18-16(19)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11,15H,10H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 |
InChIキー |
LMUBPGYTWCKALM-HNNXBMFYSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


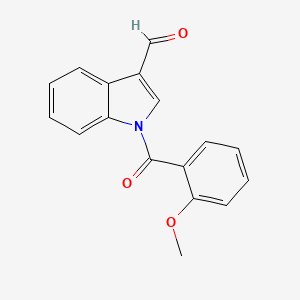

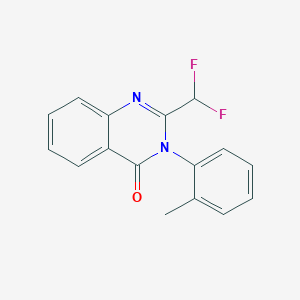
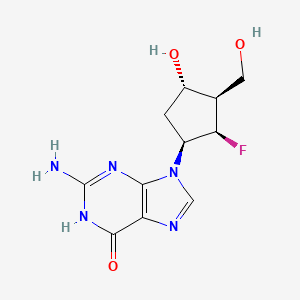


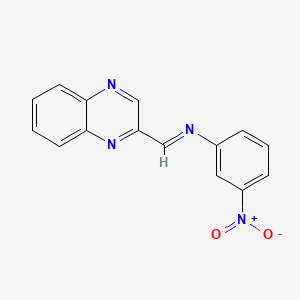
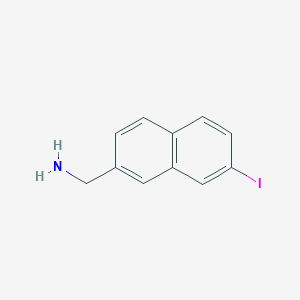
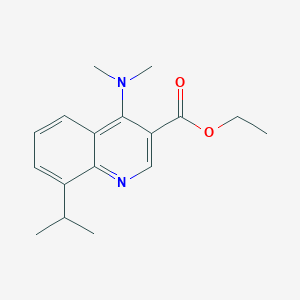

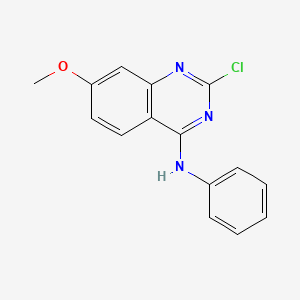
![1,2,3,4,6,7,8,12-Octahydrobenzo[6,7]cyclohepta[1,2,3-de]isoquinoline-2-carboxamide](/img/structure/B11843878.png)
![(S)-7-Phenyl-2-(pyrrolidin-2-yl)thiazolo[5,4-d]pyrimidine](/img/structure/B11843882.png)
